molecular formula C12H21ClO2 B12660782 cis-3-Chlorodihydro-5-octylfuran-2(3H)-one CAS No. 67107-94-2

cis-3-Chlorodihydro-5-octylfuran-2(3H)-one

Cat. No.: B12660782
CAS No.: 67107-94-2
M. Wt: 232.74 g/mol
InChI Key: ZOXNPTSGQCZQGA-WDEREUQCSA-N
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Description

cis-3-Chlorodihydro-5-octylfuran-2(3H)-one: is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-Chlorodihydro-5-octylfuran-2(3H)-one typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.

    Attachment of the Octyl Group: The octyl group can be introduced through alkylation reactions using octyl halides and suitable catalysts.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydrofuran derivatives.

    Substitution: Nucleophilic substitution reactions may occur at the chlorine atom, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity: May exhibit biological activity, making it a candidate for drug discovery and development.

Medicine

    Pharmaceuticals: Potential use in the development of new pharmaceuticals due to its unique chemical properties.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of cis-3-Chlorodihydro-5-octylfuran-2(3H)-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorofuran: Lacks the octyl group, leading to different chemical properties.

    5-Octylfuran:

    Dihydrofuran Derivatives: Similar structure but different functional groups, leading to varied chemical behavior.

Uniqueness

cis-3-Chlorodihydro-5-octylfuran-2(3H)-one is unique due to the presence of both the chlorine atom and the octyl group, which may impart distinct chemical and biological properties.

Properties

CAS No.

67107-94-2

Molecular Formula

C12H21ClO2

Molecular Weight

232.74 g/mol

IUPAC Name

(3R,5S)-3-chloro-5-octyloxolan-2-one

InChI

InChI=1S/C12H21ClO2/c1-2-3-4-5-6-7-8-10-9-11(13)12(14)15-10/h10-11H,2-9H2,1H3/t10-,11+/m0/s1

InChI Key

ZOXNPTSGQCZQGA-WDEREUQCSA-N

Isomeric SMILES

CCCCCCCC[C@H]1C[C@H](C(=O)O1)Cl

Canonical SMILES

CCCCCCCCC1CC(C(=O)O1)Cl

Origin of Product

United States

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